N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring, a sulfonamide group, and a pyrazole ring substituted with a pyridine moiety
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,13-1-2-13)16-7-8-17-10-12(9-15-17)11-3-5-14-6-4-11/h3-6,9-10,13,16H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGRJNXULBPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a pyridine group. The cyclopropane ring is introduced through a cyclopropanation reaction, and the sulfonamide group is added via sulfonylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques, including crystallization and chromatography, are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but lacks the cyclopropane and sulfonamide groups.
N-(pyridin-4-yl)pyrazole: Similar pyrazole ring but without the cyclopropane and sulfonamide groups.
Uniqueness
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, a sulfonamide group, and a pyrazole ring with a pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor effects. For instance, studies have demonstrated that pyrazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study highlighted the compound's ability to inhibit the growth of certain tumor xenografts in vivo, suggesting potential for clinical applications in cancer therapy .
2. CYP Enzyme Inhibition
This compound has been noted for its interaction with cytochrome P450 enzymes, particularly CYP3A4. Inhibition of this enzyme can lead to altered metabolism of co-administered drugs, which is crucial in drug development. Compounds with similar structures have shown significant inhibition profiles, indicating that this compound may also possess this property .
3. Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are often investigated for their ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways:
- Inhibition of Kinases : The pyrazole core is known to interact with various kinases involved in cell proliferation and survival.
- Cytokine Modulation : The compound may suppress the production of inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical study involving multiple cancer cell lines, this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, indicating strong cytotoxicity.
Case Study 2: Drug Interaction Profile
A pharmacokinetic study assessed the impact of this compound on the metabolism of commonly used chemotherapeutics. Results showed a significant alteration in plasma concentrations when co-administered with CYP3A4 substrates, highlighting the need for careful consideration in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and cyclopropane sulfonamide intermediates. Key steps include coupling the pyridinyl-pyrazole moiety to the cyclopropanesulfonamide group via nucleophilic substitution or amide bond formation. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid side reactions . Purification often employs column chromatography, followed by recrystallization (e.g., using methanol/water mixtures) to achieve >95% purity. Intermediate characterization requires NMR and HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves pyrazole, pyridinyl, and cyclopropane protons, with chemical shifts between δ 1.0–1.5 ppm (cyclopropane) and δ 7.5–8.5 ppm (pyridinyl) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) using acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]+ ion) .
Q. How does the compound’s structural conformation impact its reactivity?
- Methodological Answer : X-ray crystallography (e.g., CCDC-deposited data) reveals that the pyridinyl and pyrazole rings adopt near-planar geometries, facilitating π-π stacking in biological targets. The cyclopropane sulfonamide group introduces steric constraints, influencing nucleophilic attack sites. Computational modeling (DFT/B3LYP) predicts electron-deficient regions at the sulfonamide sulfur, guiding derivatization strategies .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to pyrazole’s affinity for ATP-binding pockets .
- Assay Design : Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™) with IC50 determination. Validate results via orthogonal methods like SPR (surface plasmon resonance) for binding kinetics .
- Contradiction Handling : If IC50 values conflict with computational predictions (e.g., docking scores), re-examine assay conditions (e.g., buffer pH, DMSO concentration) and confirm target protein stability via circular dichroism .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases. Pyridinyl nitrogen forms hydrogen bonds with hinge regions (e.g., MET kinase’s Glu1127), while sulfonamide oxygen interacts with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Focus on RMSD (<2.0 Å) and ligand-protein hydrogen bond persistence (>70% simulation time) .
- Limitations : Overestimation of binding affinity may occur if solvent effects (e.g., water displacement) are neglected .
Q. How should researchers address contradictory solubility data in different solvent systems?
- Methodological Answer :
- Experimental Validation : Re-test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. For DMSO stock solutions, ensure concentrations <10 mM to avoid precipitation .
- Computational Approaches : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. Cyclopropane’s low polarizability reduces solubility in polar solvents, necessitating co-solvents (e.g., PEG-400) .
- Data Reconciliation : If literature reports conflicting logP values (e.g., 2.1 vs. 2.5), validate via shake-flask method with octanol/water partitioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
